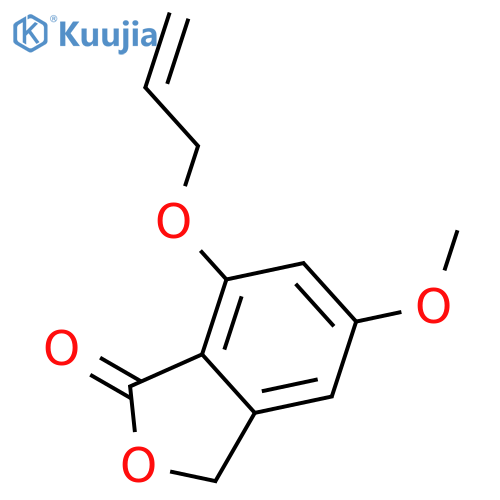

Cas no 209916-02-9 (1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)-)

1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- 化学的及び物理的性質

名前と識別子

-

- 1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)-

-

1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-11988829-1.0g |

5-methoxy-7-(prop-2-en-1-yloxy)-1,3-dihydro-2-benzofuran-1-one |

209916-02-9 | 95% | 1.0g |

$0.0 | 2023-02-03 |

1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)-に関する追加情報

Introduction to 1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- (CAS No. 209916-02-9) and Its Emerging Applications in Chemical Biology

The compound 1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)-, identified by the CAS number 209916-02-9, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound belongs to the isobenzofuranone class, a structural motif renowned for its diverse biological activities and synthetic utility. The presence of both methoxy and propenyl groups in its molecular framework endows it with unique chemical properties that make it a compelling candidate for further exploration.

Isobenzofuranones, in general, have garnered considerable attention due to their role as bioactive scaffolds in natural products and synthetic drug candidates. The specific substitution pattern of 1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- enhances its interactability with biological targets, making it a promising entity for medicinal chemistry endeavors. Recent studies have highlighted its potential in modulating various cellular pathways, particularly those involving inflammation and oxidative stress.

In the context of modern drug discovery, the structural features of this compound are particularly noteworthy. The methoxy group at the 5-position contributes to electron density distribution, influencing its reactivity and binding affinity. Meanwhile, the propenyl ether linkage at the 7-position introduces a degree of flexibility, which can be exploited to optimize pharmacokinetic profiles. These characteristics make 1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- a versatile building block for designing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. Studies utilizing molecular docking techniques have demonstrated that this compound can engage with multiple protein targets, including enzymes and receptors implicated in metabolic disorders. The propenyl moiety, in particular, has been found to interact favorably with hydrophobic pockets in target proteins, suggesting its potential as an anchor group in drug design.

The methoxy-substituted isobenzofuranone has also shown promise in preclinical investigations as an antioxidant and anti-inflammatory agent. Experimental data indicate that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro. These findings align with the growing interest in natural product-inspired molecules that leverage redox-sensitive mechanisms to exert therapeutic effects.

From a synthetic chemistry perspective, 1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- exemplifies the elegance of heterocyclic synthesis. The integration of methoxy and propenyl groups into an isobenzofuranone core demonstrates the sophistication achievable through multi-step organic transformations. Researchers have reported efficient synthetic routes that highlight the compound's feasibility for large-scale production, which is crucial for advancing towards clinical applications.

The propenyl ether functionality presents an interesting challenge for synthetic chemists due to its sensitivity to hydrolysis under certain conditions. However, recent innovations in protecting group strategies have mitigated these concerns, allowing for more streamlined synthetic pathways. This progress underscores the compound's accessibility despite its structural complexity.

In conclusion,1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)- (CAS No. 209916-02-9) stands out as a structurally intriguing and biologically relevant molecule with broad implications for chemical biology and drug development. Its unique combination of functional groups offers opportunities for designing innovative therapeutics targeting various diseases. As research continues to uncover new applications for this compound,1(3H)-Isobenzofuranone, 5-methoxy, 7-(2-propenyloxy) will undoubtedly remain at the forefront of medicinal chemistry investigations.

209916-02-9 (1(3H)-Isobenzofuranone, 5-methoxy-7-(2-propenyloxy)-) 関連製品

- 1805453-49-9(5-(Difluoromethyl)-4-hydroxy-2-methylpyridine-3-carboxaldehyde)

- 1152581-72-0(1H-1,2,4-Triazol-5-amine, 3-(5-bromo-3-pyridinyl)-)

- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)

- 2229617-21-2(2-bromo-6-methoxy-3-2-(methylamino)ethylphenol)

- 2229669-19-4(5-(3-hydroxyprop-1-en-1-yl)-2-nitrophenol)

- 1806274-37-2(5-Difluoromethoxy-2,3-dimethylanisole)

- 878433-23-9(2-Methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride)

- 6714-41-6(6-Oxa-2-azabicyclo[3.2.1]octan-7-one)

- 1693995-28-6(4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylpropyl)-5-methyl-)

- 2228541-67-9(O-2-(2-fluorophenyl)propylhydroxylamine)